Cerium(III) ammonium nitrate

Description

Historical Context of Cerium Reagents in Chemical Science

The story of cerium reagents begins with the discovery of the element cerium itself. In 1803, Jöns Jacob Berzelius and Wilhelm von Hisinger in Sweden, and independently Martin Klaproth in Germany, identified the element. chemicool.comshef.ac.uk It was named by Berzelius after the asteroid Ceres, which had been discovered just two years prior. wikipedia.org Initially, cerium was isolated as its oxide, known as ceria. wikipedia.org

Chemists soon discovered that cerium could exist in two primary oxidation states: +3 (cerous) and +4 (ceric). chemicool.com This dual valency is a key characteristic of cerium, with the Ce⁴⁺ ion being a powerful oxidizing agent. britannica.com Salts of the Ce⁴⁺ ion, known as ceric salts, became valuable tools in analytical chemistry for determining the concentration of substances that can be oxidized. britannica.com The development of various cerium-based reagents, including cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), stemmed from the unique redox properties of this rare earth metal. researchgate.net

Significance of Cerium(IV) Ammonium Nitrate in Modern Chemistry

Cerium(IV) ammonium nitrate, commonly referred to as CAN, has established itself as a staple in modern organic synthesis due to its high reduction potential and versatility. researchgate.netresearchgate.net It is a powerful one-electron oxidizing agent, even stronger than chlorine, with a standard redox potential of approximately 1.61 V. wikipedia.org This property allows it to oxidize a wide array of functional groups. wikipedia.org

In synthetic chemistry, CAN is renowned for its ability to facilitate a variety of transformations:

Oxidation of Alcohols and Ethers: CAN effectively oxidizes secondary alcohols to ketones and benzylic alcohols to aldehydes. organic-chemistry.orgsamaterials.com It is also used to oxidize phenols and ethers. wikipedia.org

Carbon-Carbon and Carbon-Heteroatom Bond Formation: The compound is instrumental in promoting oxidative addition reactions of electrophilic radicals to alkenes, which enables the formation of both intermolecular and intramolecular carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgresearchgate.net

Deprotection Chemistry: CAN is employed to remove certain protecting groups from organic molecules. For instance, it is used to cleave para-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl ethers, which are common protecting groups for alcohols. wikipedia.org It is also used to release organic ligands from metal carbonyls. wikipedia.org

Synthesis of Heterocycles: Researchers have utilized CAN in the synthesis of various heterocyclic compounds, such as dihydrofurans, tetrahydrofurans, and aminotetralins. researchgate.net It also catalyzes the efficient synthesis of biologically important quinoxaline (B1680401) derivatives. rsc.orgntnu.edu.tw

The significance of CAN also lies in its practicality. It is a stable, easy-to-handle, and relatively inexpensive reagent. researchgate.net Its reactions are often accompanied by a distinct color change from orange-red (Ce⁴⁺) to pale yellow (Ce³⁺), providing a visual indicator of the reaction's progress. wikipedia.orgsamaterials.com

Scope of Academic Research on the Compound

Academic research on cerium(IV) ammonium nitrate is extensive and continues to expand into new areas. The compound's utility is explored across various sub-disciplines of chemistry.

Table 2: Key Research Areas for Cerium(IV) Ammonium Nitrate

| Research Area | Description of Application |

|---|---|

| Catalysis | CAN is used as a catalyst in numerous organic reactions, including multi-component reactions and the synthesis of complex molecules like tetrahydropyridines. chemimpex.comnih.gov It can also be used in catalytic amounts in conjunction with other oxidants. samaterials.com |

| Materials Science | The compound serves as a precursor in the synthesis of advanced materials. For example, nanocrystalline ceria powders can be prepared through the hydrothermal treatment of cerium(IV) ammonium nitrate solutions. elsevierpure.com It is also a component of chrome etchant, used in producing photomasks and liquid crystal displays. wikipedia.org |

| Polymer Chemistry | CAN acts as an initiator for polymerization reactions. researchgate.net |

| Green Chemistry | Research has focused on using CAN in environmentally friendly reaction conditions, such as using water as a solvent. rsc.orgntnu.edu.twscirp.org |

| Analytical Chemistry | It is employed as a standard oxidant in quantitative analysis. wikipedia.org |

| Pharmaceutical Industry | The oxidizing properties of CAN are valuable in the development of new drugs, particularly in processes requiring selective oxidation. chemimpex.com |

The ongoing research into cerium(IV) ammonium nitrate continues to uncover novel applications and mechanistic insights, solidifying its position as a versatile and indispensable tool in the field of chemical science. researchgate.netthieme-connect.com

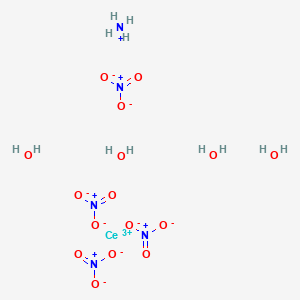

Structure

2D Structure

Properties

Molecular Formula |

CeH12N5O16 |

|---|---|

Molecular Weight |

478.24 g/mol |

IUPAC Name |

azanium;cerium(3+);tetranitrate;tetrahydrate |

InChI |

InChI=1S/Ce.4NO3.H3N.4H2O/c;4*2-1(3)4;;;;;/h;;;;;1H3;4*1H2/q+3;4*-1;;;;;/p+1 |

InChI Key |

IDDVVGWTUJSOIV-UHFFFAOYSA-O |

Canonical SMILES |

[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Ce+3] |

Origin of Product |

United States |

Cerium Iv Ammonium Nitrate in Organic Synthesis

Oxidative Transformations

The chemistry of cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in organic synthesis is predominantly characterized by oxidative transformations. researchgate.netacs.org It is a versatile reagent capable of oxidizing a wide range of functional groups, including alcohols, phenols, and ethers. The core of its reactivity lies in its ability to participate in single-electron transfer processes, which initiates a cascade of reactions leading to the formation of new chemical bonds. researchgate.netresearchgate.net

Single Electron Transfer (SET) Mechanisms in Organic Reactions

The primary mechanism through which CAN operates is the Single Electron Transfer (SET) process. researchgate.nettandfonline.com In this process, the Ce(IV) ion abstracts a single electron from an organic substrate, generating a highly reactive radical cation. researchgate.netacs.org This one-electron change reduces Ce(IV) to Ce(III), a transformation often accompanied by a distinct color change from orange-red to a pale yellow, assuming the substrate and products are not strongly colored. wikipedia.org

The generated radical cation can then undergo various subsequent reactions, such as proton loss, fragmentation, or reaction with other nucleophiles. acs.org This SET pathway is fundamental to the diverse applications of CAN, from the oxidation of benzylic alcohols to the formation of complex carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgresearchgate.net The high reduction potential of Ce(IV) makes it a particularly efficient oxidizing agent for initiating these radical-based transformations. researchgate.net Mechanistic studies, including kinetic isotope effect (KIE) experiments and Hammett plots, have been used to elucidate the details of these SET processes, confirming that the initial electron transfer is often the rate-determining step in these oxidative couplings. acs.org

Carbon-Carbon Bond Formation Methodologies

CAN has proven to be an invaluable reagent for the construction of carbon-carbon bonds, a cornerstone of organic synthesis. rsc.orgrsc.org It mediates these reactions by generating carbon-centered radicals from stable organic precursors, which can then participate in cyclization or coupling reactions. rsc.orgthieme-connect.com

CAN is widely used to initiate oxidative cyclization reactions, providing efficient routes to various cyclic and heterocyclic systems. acs.orgnih.gov These reactions typically involve the oxidation of a substrate to generate a radical which then undergoes an intramolecular cyclization. For instance, CAN promotes the oxidative cyclization of 1,3-dicarbonyl compounds with alkenes to produce substituted dihydrofurans. rsc.orgrsc.org

A noteworthy application is the stereoselective synthesis of 3,4-trans-disubstituted tetrahydrofuran (B95107) derivatives from the oxidative cyclization of cinnamyl ethers. ias.ac.in The reaction conditions, particularly the presence or absence of oxygen, can influence the final products. ias.ac.in Research has also demonstrated the synthesis of aminotetralins and other complex fused ring systems through CAN-mediated cyclizations. researchgate.netacs.orgnih.gov The regioselectivity of these cyclizations (e.g., 5-exo vs. 6-endo) can be sensitive to reaction conditions and the presence of additives like copper salts. researchgate.net

Table 1: Examples of CAN-Mediated Oxidative Cyclization Reactions

| Starting Material | Product Type | Key Features |

|---|---|---|

| Dimethyl 4-pentenylmalonate | Substituted lactone | Regioselectivity influenced by reaction conditions and copper salts. researchgate.net |

| Alkoxy-cinnamyl ethers | 3,4-trans-disubstituted tetrahydrofurans | Stereoselective; product depends on aerobic/anaerobic conditions. ias.ac.in |

| 1,3-Dicarbonyl compounds and alkenes | Dihydrofurans | Milder conditions and often higher yields compared to Mn(OAc)₃. rsc.orgrsc.org |

| N-Furan-2-ylmethyl-β-enaminones | Fused heterocyclic systems | Demonstrates the versatility of CAN in complex molecule synthesis. acs.org |

| Arylidene malononitriles and o-phenylenediamine (B120857) | 2-Arylbenzimidazoles | Selective synthesis via a one-pot reaction at ambient temperature. arkat-usa.org |

CAN facilitates both intermolecular and intramolecular oxidative coupling reactions. A classic example is the coupling of 1,3-dicarbonyl compounds to synthesize 1,4-diketone derivatives in high yields. researchgate.netresearchgate.net This method provides a powerful tool for constructing complex acyclic structures. Similarly, CAN can be used for the oxidative coupling of substituted aryl β-ketoesters. researchgate.net

Intramolecular oxidative coupling is exemplified by the synthesis of biaryl lactones from ortho-aryl benzoic acids, where CAN acts as the one-electron oxidant. acs.org These reactions proceed through a radical mechanism, with the intramolecular radical addition being a key step. acs.org CAN has also been employed for the efficient oxidative coupling of N,N-dialkylarylamines in water, highlighting its utility in developing more environmentally friendly synthetic methods. researchgate.net While traditional methods for ketone coupling often require stoichiometric amounts of metal oxidants, the principles of CAN-mediated oxidation are being extended to develop more efficient electrochemical and photocatalytic routes. nih.gov

Table 2: Research Findings on CAN-Mediated Oxidative Coupling

| Reaction Type | Substrates | Products | Yield | Reference |

|---|---|---|---|---|

| Intermolecular Coupling | 1,3-Dicarbonyl compounds | 1,4-Diketone derivatives | Up to 96% | researchgate.netresearchgate.net |

| Intermolecular Coupling | Substituted aryl β-ketoesters | 1,4-Diketones | Up to 92% | researchgate.net |

| Intramolecular Coupling | ortho-Aryl benzoic acids | Biaryl lactones | - | acs.org |

| Intermolecular Coupling | N,N-Dialkylarylamines | Coupled amines | - | researchgate.net |

Carbon-Heteroatom Bond Formation Processes

Beyond its role in forming carbon-carbon bonds, CAN is a highly effective reagent for constructing carbon-heteroatom bonds. researchgate.netthieme-connect.comias.ac.in This capability further broadens its synthetic utility, enabling the introduction of nitrogen, sulfur, selenium, and halogen atoms into organic molecules. thieme-connect.com

A primary strategy for forming carbon-heteroatom bonds using CAN is through the oxidative addition of various species to unsaturated systems like alkenes and alkynes. organic-chemistry.orgthieme-connect.com CAN mediates the oxidative addition of soft nucleophiles (anions) to alkenes, which is a key method for creating C-N, C-S, C-Se, C-Br, and C-I bonds. nih.govthieme-connect.com

For example, the reaction of aryl sulfinates and sodium iodide with alkenes in the presence of CAN yields vinyl sulfones. organic-chemistry.org Similarly, reacting alkenes with diphenyl diselenide and CAN in methanol (B129727) produces β-methoxyalkyl phenyl selenides. researchgate.net The oxidative addition of 1,3-dicarbonyl compounds to terminal acetylenes mediated by CAN leads to the formation of multisubstituted furan (B31954) derivatives, a type of carbon-oxygen bond formation. researchgate.net This method is also applicable to the addition of 1,3-dicarbonyl compounds to exocyclic alkenes, affording spiroannulated dihydrofurans. tandfonline.com This versatility makes CAN a powerful tool for synthesizing a wide array of functionalized molecules and heterocyclic building blocks. researchgate.netthieme-connect.com

Table 3: Examples of Oxidative Addition to Unsaturated Systems with CAN

| Unsaturated System | Added Nucleophile/Reagent | Product Type | Reference |

|---|---|---|---|

| Alkenes | Aryl sulfinates and sodium iodide | Vinyl sulfones | organic-chemistry.org |

| Alkynes | Aryl sulfinates and sodium iodide | β-Iodovinyl sulfones | organic-chemistry.org |

| Alkenes | Diphenyl diselenide in methanol | β-Methoxyalkyl phenyl selenides | researchgate.net |

| Terminal Acetylenes | 1,3-Dicarbonyl compounds | Multisubstituted furans | researchgate.net |

| Exocyclic Alkenes | 1,3-Dicarbonyl compounds | Spiroannulated dihydrofurans | tandfonline.com |

Nitration of Aromatic Substrates

Cerium(IV) ammonium nitrate serves as an effective nitrating agent for electron-rich aromatic compounds. samaterials.comlookchem.com The reaction is typically carried out in acetonitrile (B52724) and provides a method for the regioselective mononitration of phenolic ethers. lookchem.comresearchgate.net For instance, N,N-dialkylanilines can be regioselectively nitrated at the para position in good yields using CAN at room temperature. researchgate.net

The mechanism of nitration with CAN is believed to involve the formation of a nitronium ion from the cerium(IV) complex in the presence of the aromatic substrate. rsc.org A proposed mechanism suggests that the Ce(IV) ion first coordinates with a carbonyl oxygen, and subsequent aromatic electrophilic reaction and rearrangements lead to the ortho-nitrated product. researchgate.net However, the regioselectivity of the nitration can be influenced by the reaction conditions and the substrate. For example, the nitration of anisole (B1667542) and naphthalene (B1677914) with CAN shows different isomer proportions compared to nitration with nitric acid. rsc.org

The use of CAN coated on silica (B1680970) has been explored for the nitration of polynuclear aromatics and heterocycles. lookchem.com This method can be limited by side reactions such as oxidative demethylation, which leads to benzoquinones in the case of highly oxidizing substrates, and ipso-nitration. lookchem.com

Other Heteroatom Functionalizations

Beyond nitration, cerium(IV) ammonium nitrate facilitates a variety of other heteroatom functionalization reactions. thieme-connect.de These reactions often proceed through the oxidative addition of soft anions to alkenes. researchgate.netnih.gov

Thiocyanation: CAN can catalyze the formation of aryl thiocyanates from the reaction of arenes with ammonium thiocyanate (B1210189). sigmaaldrich.com This provides a direct method for introducing the thiocyanate group onto an aromatic ring.

Azidation: The reaction of CAN with sodium azide (B81097) generates the azide radical. libretexts.org This radical can then add to alkenes, such as D-glycals, to form azido (B1232118) nitrates. libretexts.org This process allows for the direct introduction of an azide group and a nitrate group across a double bond.

Halogenation: CAN can be used to promote oxidative halogenation reactions. It can act as an in situ oxidant for benzylic bromination and the iodination of ketones and uracil (B121893) derivatives. wikipedia.org

Oxidation of Organic Functional Groups

CAN is a versatile oxidizing agent for a wide range of organic functional groups. wikipedia.org

Oxidation of Alcohols and Phenols to Carbonyl Compounds

Cerium(IV) ammonium nitrate is widely used for the oxidation of alcohols and phenols. wikipedia.org Secondary alcohols are efficiently oxidized to ketones, and benzylic alcohols are converted to the corresponding aldehydes. organic-chemistry.org The oxidation of p-nitrobenzyl alcohol to p-nitrobenzyl ketone can be achieved using a CAN/O₂ catalytic system. samaterials.com

The combination of TEMPO and CAN can be employed for the aerobic oxidation of benzylic and allylic alcohols to their corresponding carbonyl compounds, often with short reaction times and high yields. organic-chemistry.org However, steric hindrance can affect the reaction rate for some substituted allylic systems. organic-chemistry.org While CAN is effective for oxidizing benzylic alcohols, its application to other types of alcohols, such as 1,2-diarylethanols, can lead to cleavage products. researchgate.net The mechanism of oxidation of cyclic alcohols by Ce(IV) has been a subject of study. acs.org

Phenols can also be oxidized by CAN. wikipedia.org This reaction often leads to the formation of quinones.

Oxidation of Sulfur-Containing Compounds

Cerium(IV) ammonium nitrate is an effective reagent for the oxidation of sulfur-containing compounds. organic-chemistry.org It can selectively oxidize both aliphatic and aromatic sulfides to their corresponding sulfoxides. sigmaaldrich.com This transformation can be carried out under mild, heterogeneous conditions. sigmaaldrich.com

The use of a catalytic amount of CAN supported on silica gel, with sodium bromate (B103136) as a stoichiometric co-oxidant, provides an efficient method for the oxidation of sulfides to sulfoxides. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com This heterogeneous system allows for the use of organic solvents like dichloromethane (B109758), simplifying the workup and product isolation. organic-chemistry.orgorganic-chemistry.org The reaction is highly selective, avoiding over-oxidation to sulfones. organic-chemistry.org The mechanism of oxidation of inorganic sulfur compounds often involves intermediates like sulfur and sulfite. cdnsciencepub.comnih.gov In biological systems, the oxidation of reduced sulfur compounds is a key process for many microorganisms. asm.orgwikipedia.orglibretexts.org

Quinone Synthesis from Hydroquinones and Catechols

Cerium(IV) ammonium nitrate is a valuable reagent for the synthesis of quinones from hydroquinones and catechols. samaterials.comwikipedia.org The oxidation of hydroquinones to p-benzoquinones and catechols to o-benzoquinones proceeds rapidly with CAN. samaterials.comthieme-connect.com

A highly selective procedure for the oxidation of hydroquinones to quinones involves using a silica gel-supported cerium(IV) ammonium nitrate-sodium bromate reagent. thieme-connect.comcolab.wsresearchgate.net This heterogeneous system works efficiently in dichloromethane at 40°C, yielding quinones in high yields. thieme-connect.com A significant advantage of this method is its selectivity; alcohols and phenols are not oxidized under these conditions. thieme-connect.com The solid support simplifies the purification process as byproducts and excess reagents are absorbed onto the silica gel. thieme-connect.com

The oxidation of catechols to ortho-quinones is a significant transformation, as ortho-quinones are reactive electrophiles. nih.govoup.commdpi.com In biological systems, enzymes like catechol oxidase catalyze this reaction. wikipedia.org The quinonoid products are involved in various biological processes. mdpi.comnih.gov

Protecting Group Chemistry

Cerium(IV) ammonium nitrate plays a significant role in protecting group chemistry, particularly in the deprotection of various protecting groups. acs.org

Cleavage of Benzyl Ethers: CAN is notably used for the cleavage of p-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl ethers, which are common protecting groups for alcohols. wikipedia.org The deprotection of PMB ethers with CAN is an oxidative process that releases the alcohol and converts the p-methoxybenzyl group to p-methoxybenzaldehyde. wikipedia.orgthieme-connect.de While 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is often used for this purpose, CAN provides an alternative, especially in cases where DDQ fails. thieme-connect.dearkat-usa.org

Cleavage of Silyl (B83357) Ethers: CAN can be used for the oxidative deprotection of trimethylsilyl (B98337) (TMS) ethers to the corresponding carbonyl compounds. niscpr.res.in When supported on HZSM-5 zeolite and irradiated with microwaves, CAN facilitates a rapid and solvent-free conversion. niscpr.res.in Silica gel-supported CAN is also effective for the selective cleavage of trityl, monomethoxytrityl, and dimethoxytrityl groups from protected nucleosides. acs.org Furthermore, a catalytic amount of this solid-supported reagent can selectively remove tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) groups from primary hydroxyls in the presence of other silyl ethers. acs.org

Cleavage of Acetals and Ketals: CAN can be used for the deprotection of cyclic acetals and ketals under mild conditions. researchgate.netthieme-connect.de The reagent system of CAN and pyridine (B92270) can cleave acetonides, benzylidenes, and tetrahydropyranyl (THP) ethers while tolerating other acid-labile protecting groups. researchgate.net

Table of Research Findings on

| Application | Substrate | Product | Key Features | References |

|---|---|---|---|---|

| Nitration | N,N-Dialkylanilines | p-Nitro-N,N-dialkylanilines | Regioselective, mild conditions | researchgate.net |

| Thiocyanation | Arenes | Aryl thiocyanates | Catalytic, direct functionalization | sigmaaldrich.com |

| Azidation | Alkenes (D-glycals) | Azido nitrates | Radical addition mechanism | libretexts.org |

| Oxidation of Alcohols | Secondary alcohols | Ketones | Efficient and general | organic-chemistry.org |

| Oxidation of Alcohols | Benzylic alcohols | Aldehydes | Specific for benzylic position | samaterials.comorganic-chemistry.org |

| Oxidation of Sulfides | Sulfides | Sulfoxides | Catalytic, selective, heterogeneous conditions | organic-chemistry.orgorganic-chemistry.orgthieme-connect.com |

| Quinone Synthesis | Hydroquinones | p-Benzoquinones | High yields, selective with solid support | thieme-connect.comcolab.wsresearchgate.net |

| Quinone Synthesis | Catechols | o-Benzoquinones | Rapid oxidation | samaterials.com |

| Deprotection | p-Methoxybenzyl ethers | Alcohols | Oxidative cleavage | wikipedia.orgthieme-connect.dearkat-usa.org |

| Deprotection | Silyl ethers | Carbonyls/Alcohols | Oxidative or selective cleavage with solid support | niscpr.res.inacs.org |

| Deprotection | Acetals/Ketals | Diols | Mild conditions, chemoselective | researchgate.netresearchgate.net |

Deprotection Strategies

Cerium(IV) ammonium nitrate is a valuable reagent for the deprotection of various functional groups in organic synthesis. fishersci.nl It is particularly effective in cleaving protecting groups from alcohols, such as p-methoxybenzyl (PMB) ethers and tetrahydropyranyl (THP) ethers. The reaction proceeds under mild conditions, often requiring only catalytic amounts of CAN, and is compatible with a range of other sensitive functional groups. nih.govniscpr.res.in

One of the significant advantages of using CAN is its ability to effect deprotection under neutral to mildly basic conditions, which is beneficial for substrates that are sensitive to acidic environments. nih.govresearchgate.net For instance, the deprotection of acetals and ketals can be achieved with catalytic quantities of CAN, liberating the corresponding aldehydes without over-oxidation to carboxylic acids. nih.gov This chemoselectivity is a key feature of CAN-mediated deprotections. researchgate.net

The reagent system of ceric ammonium nitrate/pyridine has been shown to cleave primary and some secondary acetonides, benzylidenes, and tetrahydropyranyl ethers under mild acidic conditions (pH 4.4), allowing for deprotection in the presence of other acid-labile protecting groups. researchgate.net Furthermore, CAN supported on HZSM-5 zeolite under microwave irradiation provides a rapid and solvent-free method for the oxidative deprotection of trimethylsilyl ethers to their corresponding carbonyl compounds in high yields. niscpr.res.in

| Protected Functional Group | Deprotection Product | Key Features of the Method | Reference |

|---|---|---|---|

| p-Methoxybenzyl (PMB) ethers | Alcohols | Mild and selective cleavage. | |

| Tetrahydropyranyl (THP) ethers | Alcohols | Catalytic amounts of CAN under neutral conditions. | niscpr.res.in |

| Acetals and Ketals | Aldehydes and Ketones | Catalytic CAN under neutral to mildly basic conditions; no over-oxidation. | nih.gov |

| Trimethylsilyl (TMS) ethers | Carbonyl Compounds | CAN/HZSM-5 zeolite under microwave irradiation; solvent-free. | niscpr.res.in |

| Acetonides and Benzylidenes | Diols | CAN/Pyridine system; mild acidic conditions (pH 4.4). | researchgate.net |

Regioselective Protection Methodologies

While primarily known for deprotection, CAN's reactivity can be harnessed for regioselective transformations that can be considered as part of a protection strategy. For instance, CAN promotes the regioselective addition of C-H acidic compounds to glycals (cyclic enol ethers derived from sugars). libretexts.org This allows for the introduction of functional groups at specific positions, a key step in the synthesis of complex carbohydrates. These reactions often proceed with high stereoselectivity and under milder conditions compared to other methods, suppressing undesired side reactions like the Ferrier rearrangement. libretexts.org

A notable example is the regioselective nitration of N,N-dialkylanilines to yield p-nitro-N,N-dialkylanilines using CAN in acetonitrile at room temperature. researchgate.net The Ce(IV) ion is believed to chelate with the directing group, controlling the regioselectivity of the electrophilic nitration. researchgate.net Similarly, a series of hydroxy heterocycles undergo exclusive regioselective nitration at the less hindered ortho position with the CAN/NaHCO₃ reagent. researchgate.net A proposed mechanism involves the initial oxidation of the phenol (B47542) to a radical cation by CAN, followed by the transfer of a nitro radical. researchgate.net

Catalytic Applications in Organic Transformations

Cerium(IV) ammonium nitrate is not only a stoichiometric oxidant but also a versatile catalyst in a wide array of organic reactions. Its catalytic activity is attributed to its ability to act as both a Lewis acid and a redox catalyst. scirp.org

Lewis Acid Catalysis

The Ce(IV) ion in CAN can function as a Lewis acid, accepting electron pairs to activate substrates. scirp.org This property is exploited in various organic transformations. For example, CAN catalyzes the Biginelli condensation reaction of aldehydes, β-ketoesters, and urea (B33335) or thiourea (B124793) at room temperature to produce dihydropyrimidinones in high yields. researchgate.net It has also been employed as a Lewis acid catalyst for C-N bond formation in water, such as in the synthesis of N,N'-diarylformamidines from triethylorthoformate and aromatic amines.

Redox Catalysis and Turnover Mechanisms

The core of CAN's catalytic activity often lies in its redox properties. researchgate.net The Ce(IV)/Ce(III) redox cycle enables it to participate in single-electron transfer (SET) processes, generating radical intermediates that drive various reactions. wikipedia.orgresearchgate.net The chemistry of CAN oxidation is dominated by radical and radical cation chemistry. nih.gov

In many CAN-catalyzed reactions, the turnover mechanism involves the in-situ regeneration of the active Ce(IV) species. For instance, in aerobic oxidations, molecular oxygen can reoxidize the Ce(III) back to Ce(IV), allowing for the use of catalytic amounts of CAN. organic-chemistry.org This is exemplified in the direct conversion of α-hydroxy ketones and α-keto oximes into quinoxaline (B1680401) derivatives, where CAN acts as a metal-catalyzed aerobic oxidation promoter. nih.gov

Multicomponent Reactions (MCRs)

CAN has proven to be an effective catalyst for multicomponent reactions (MCRs), which are processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. These reactions are highly atom-economical and efficient.

A notable example is the CAN-catalyzed, four-component reaction between primary aliphatic amines, β-ketoesters or β-ketothioesters, α,β-unsaturated aldehydes, and alcohols, which provides a highly efficient route to substituted 6-alkoxy-2-methyl-1,4,5,6-tetrahydropyridines. researchgate.netnih.gov Similarly, a three-component reaction between primary amines, β-dicarbonyl compounds, and α,β-unsaturated aldehydes catalyzed by CAN yields 1,4-dihydropyridines. nih.gov CAN also mediates the oxidative radical α-coupling of various imine surrogates with allylsilanes in a three-component process. acs.org

Heterocyclic Compound Synthesis

CAN is a widely used catalyst for the synthesis of a diverse range of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. ijsrch.com Its utility in this area is extensive, encompassing various reaction types.

Quinoxalines: CAN efficiently catalyzes the condensation reaction of 1,2-diketones and 1,2-diamines in water to produce biologically important quinoxaline derivatives in excellent yields. rsc.orgrsc.org This method is considered environmentally friendly due to the use of water as a solvent and the catalytic nature of the reaction. rsc.orgresearchgate.net

Benzimidazoles: CAN has been utilized as an efficient catalyst for the selective synthesis of 2-arylbenzimidazole derivatives from the reaction of o-phenylenediamine and arylidene malononitriles at room temperature. arkat-usa.orgmui.ac.ir It also catalyzes the synthesis of benzimidazoles from o-phenylenediamine and aldehydes in polyethylene (B3416737) glycol (PEG), a recyclable solvent system. ias.ac.in

Benzothiazoles: A one-pot synthesis of 2-arylbenzothiazoles from the reaction of 2-aminothiophenol (B119425) and aromatic aldehydes is effectively catalyzed by CAN. nih.gov

Pyrido[2,3-c]carbazoles: The Povarov reaction of 3-aminocarbazoles and ethyl vinyl ether, catalyzed by CAN, provides a regioselective route to pyrido[2,3-c]carbazoles under mild conditions. thieme-connect.com

Tertiary Ethers: The reaction of tertiary 1,4- and 1,5-diols with CAN at room temperature yields tetrahydrofuran and tetrahydropyran (B127337) derivatives with high yield and stereoselectivity. organic-chemistry.org

| Heterocyclic Compound | Reactants | Key Features of the Method | Reference |

|---|---|---|---|

| Quinoxalines | 1,2-Diketones and 1,2-Diamines | Catalytic CAN in water; excellent yields. | rsc.orgrsc.org |

| Benzimidazoles | o-Phenylenediamine and Aldehydes/Arylidene malononitriles | Catalytic CAN; mild conditions; recyclable solvent (PEG) option. | arkat-usa.orgias.ac.in |

| Benzothiazoles | 2-Aminothiophenol and Aromatic Aldehydes | One-pot synthesis; catalytic CAN. | nih.gov |

| Pyrido[2,3-c]carbazoles | 3-Aminocarbazoles and Ethyl vinyl ether | Povarov reaction; high regioselectivity. | thieme-connect.com |

| Tetrahydrofurans and Tetrahydropyrans | Tertiary 1,4- and 1,5-Diols | High yield and stereoselectivity at room temperature. | organic-chemistry.org |

Mechanistic and Kinetic Investigations of Cerium Iv Ammonium Nitrate Reactivity

Elucidation of Electron Transfer Pathways

The primary mode of action for cerium(IV) ammonium (B1175870) nitrate (B79036) involves a single-electron transfer (SET) from the organic substrate to the cerium(IV) center. This process is central to its oxidative capabilities and initiates the subsequent reaction cascades.

The synthetic utility of cerium(IV) ammonium nitrate is intrinsically linked to the high redox potential of the Ce(IV)/Ce(III) couple, which is approximately +1.61 V versus the normal hydrogen electrode (NHE). wikipedia.orgrsc.org This high potential makes Ce(IV) a potent oxidizing agent capable of reacting with a wide range of organic functional groups. acs.org The fundamental electron transfer process involves the reduction of the cerium(IV) species to the more stable cerium(III) state. wikipedia.org

The efficiency and selectivity of reactions mediated by the Ce(IV)/Ce(III) redox couple can be modulated by the coordination environment of the cerium ion. acs.org The introduction of specific ligands can alter the redox potential, thereby fine-tuning the oxidizing strength of the cerium complex. acs.org This allows for catalytic applications where the Ce(III) species is re-oxidized to Ce(IV) in a catalytic cycle. acs.org The redox behavior of the Ce(IV)/Ce(III) couple has been studied in various acidic media, with quasi-reversible redox behavior observed in sulfuric acid and high concentrations of methane (B114726) sulfonic acid. researchgate.net

Table 1: Standard Redox Potentials of Common Oxidizing Agents

| Redox Couple | Standard Redox Potential (E° vs. NHE) |

|---|---|

| Ce(IV)/Ce(III) | ~1.61 V |

| Cl₂/Cl⁻ | ~1.36 V |

A vast body of research has established that the chemistry of cerium(IV) oxidation is dominated by the formation of radical and radical cation intermediates. acs.orglehigh.edunih.gov The initial single-electron transfer from the organic substrate to the Ce(IV) center generates a radical cation. rsc.org The fate of this intermediate dictates the final product distribution and is influenced by the substrate structure and reaction conditions.

For instance, in the oxidation of cyclopropylarenes by CAN, the formation of a cyclopropylarene radical cation has been confirmed. rsc.org The subsequent reactions of this intermediate, such as ring-opening, provide evidence for its transient existence. rsc.org Similarly, the oxidation of aromatic compounds in acetonitrile (B52724) can lead to side-chain substitution via a radical cation intermediate, with studies showing that proton loss from this intermediate can be at least partially rate-determining. rsc.org

The generation of various radical intermediates has been confirmed through mechanistic studies. For example, the oxidation of nitronate anions from nitromethane (B149229) with CAN produces the electrophilic radical ·CH₂NO₂. libretexts.org Likewise, the reaction of CAN with sodium azide (B81097) generates the azide radical. libretexts.org The reactivity of these radical species with electron-rich double bonds leads to the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orglibretexts.org

Solution Chemistry and Speciation Studies

The reactivity of cerium(IV) ammonium nitrate is significantly influenced by its speciation in solution, which in turn is dependent on factors such as the solvent system, the presence of ligands, and the pH.

While cerium(IV) ammonium nitrate is often represented as the monomeric hexanitratocerate(IV) anion, [Ce(NO₃)₆]²⁻, in solution, recent studies using synchrotron X-rays and Raman spectroscopy have challenged this long-held assumption. nih.gov Evidence suggests that in solution, particularly in strong nitric acid, CAN exists as an oxo-bridged dinuclear complex. nih.govresearchgate.net This dimeric structure, formulated as [(H₂O)ₓCeᴵⱽ-O-Ceᴵⱽ(OH₂)ₓ]⁶⁺, implies that one equivalent of CAN could act as a two-electron transfer reagent. researchgate.net

In aqueous solutions, Ce(IV) ions are prone to hydrolysis and polymerization, especially at higher pH. researchgate.net This process involves the formation of hydroxo-bridged species and can lead to the precipitation of cerium oxides. The precursor species undergo rapid hydrolysis and polymerization, resulting in the interconnection of Ce⁴⁺ ions by OH bridges. researchgate.net The formation of these polymeric species can influence the oxidizing power and reactivity of the cerium(IV) solution.

The choice of solvent plays a critical role in CAN-mediated reactions. The rate of reaction between Ce(IV) and organic substrates has been shown to be dependent on the polarity of the solvent. nih.gov Solvents like acetonitrile, methylene (B1212753) chloride, and methanol (B129727) are commonly used. nih.gov The solvent can stabilize the transition state of the reaction, thereby influencing the rate of substrate oxidation. nih.gov For example, kinetic investigations of radical cations derived from β-diketones have shown that methanol can be directly involved in the deprotonation of the intermediate. nih.gov

Ligands also have a profound effect on the reactivity of cerium(IV). The coordination of different ligands to the cerium center can alter its redox potential and steric environment. acs.org For instance, the use of guanidinate ligands with Ce(IV) complexes has been shown to result in significant redshifts of absorption bands and less stabilization of the Ce(IV) oxidation state compared to other ligands. nih.gov The nature of the ligand can also influence the stability and reactivity of the radical intermediates formed during the reaction. Benzoate anions, for example, can coordinate to cerium ions, and upon photoexcitation, undergo homolytic oxygen-cerium bond cleavage, leading to the formation of a benzoic acid radical that can act as a hydrogen atom abstractor. chemrxiv.org

Table 2: Effect of Solvent on the Rate of Oxidation of β-Dicarbonyls by Ce(IV)

| Solvent | Relative Rate of Oxidation |

|---|---|

| Methanol | High |

| Acetonitrile | Moderate |

| Methylene Chloride | Low |

Kinetic Analysis of Reaction Pathways

Kinetic studies provide valuable insights into the mechanisms of cerium(IV) ammonium nitrate reactions. The rate of oxidation of organic substrates is influenced by the concentrations of the reactants, hydrogen ions, and coordinating anions.

In the oxidation of cyclohexanol (B46403) by ceric ion in the presence of nitric acid, the rate dependence on the alcohol concentration suggests the formation of an intermediate complex between cerium(IV) and the alcohol. researchgate.net The rate of this reaction is retarded by an increase in the concentration of both hydrogen and nitrate ions. researchgate.net This has been explained by proposing Ce(OH)³⁺ as the reactive species, with the equilibrium for its formation being shifted by changes in acid concentration. researchgate.net

A kinetic study on the crystallization of cerium oxide nanoparticles from the spontaneous hydrolysis of CAN in water revealed a significant solvent kinetic isotope effect. researchgate.netrsc.org The crystallization was found to be approximately an order of magnitude slower in D₂O than in H₂O, indicating a rate-determining proton transfer step, likely the conversion of hydroxy to oxo bridges. researchgate.netrsc.org

Furthermore, kinetic investigations into the decay of radical cation intermediates have provided mechanistic details. For radical cations derived from β-diketones, the transition state for their decay is more ordered when methanol is directly involved in the deprotonation step. nih.gov In contrast, radical cations from β-keto silyl (B83357) enol ethers appear to decay through a unimolecular pathway. nih.gov

Table 3: Summary of Kinetic Findings in CAN-Mediated Reactions

| Reaction | Kinetic Observation | Mechanistic Implication |

|---|---|---|

| Oxidation of Cyclohexanol | Rate dependence on alcohol concentration; rate retardation by H⁺ and NO₃⁻ ions. researchgate.net | Formation of a Ce(IV)-alcohol complex; Ce(OH)³⁺ as the reactive species. researchgate.net |

| Hydrolysis of CAN to CeO₂ | Large solvent kinetic isotope effect (kH/kD ≈ 10). researchgate.netrsc.org | Rate-determining proton transfer in the conversion of hydroxy to oxo bridges. researchgate.netrsc.org |

| Decay of β-diketone radical cations | Involvement of methanol in the transition state. nih.gov | Solvent-assisted deprotonation of the radical cation. nih.gov |

Rate Law Determinations and Reaction Order Analysis

The kinetics of reactions involving Cerium(IV) ammonium nitrate (CAN) have been extensively studied to elucidate reaction mechanisms. The rate law, which describes the mathematical relationship between the reaction rate and the concentration of reactants, is a fundamental aspect of these investigations. The determination of the reaction order with respect to each reactant provides insight into the composition of the rate-determining step.

In the oxidation of various organic substrates by CAN, the reaction order with respect to the oxidant is frequently found to be first order. For instance, the oxidation of alcohols such as methanol, ethanol, n-propanol, and cyclohexanol in acidic media exhibits a first-order dependence on the concentration of CAN. soton.ac.uknih.govcopernicus.org This suggests that a single species of Ce(IV) is involved in the rate-determining step of these reactions.

The dependence of the reaction rate on the substrate concentration is often more complex. In many cases, particularly in the oxidation of alcohols, the reaction follows Michaelis-Menten-type kinetics. soton.ac.ukcopernicus.orgresearchgate.net This kinetic behavior is indicative of a pre-equilibrium step involving the formation of a complex between the Ce(IV) oxidant and the alcohol substrate. The subsequent decomposition of this complex is then the rate-determining step. The rate law for such a mechanism can be expressed as:

Rate = k [Ce(IV)] [Substrate] / (K_m + [Substrate])

where k is the rate constant for the decomposition of the complex and K_m is the Michaelis constant.

However, in some reactions, the observed kinetics deviate from this simple model. For example, in the oxidation of certain alcohols, the reaction rate is reported to be retarded by an increase in the initial concentration of Ce(IV). copernicus.org This observation has been interpreted as evidence for the involvement of a dimeric Ce(IV) species as the active oxidant. copernicus.org

The concentration of acid is also a critical factor influencing the reaction rate. The oxidation of alcohols by CAN is generally acid-catalyzed. soton.ac.ukresearchgate.net The dependence on acid concentration can be complex, sometimes following a relationship of the form k_obs = a + b[H+]. researchgate.net This indicates that both acid-independent and acid-dependent pathways may be operative. Conversely, in the oxidation of cyclohexanol in nitric acid, an increase in hydrogen ion and nitrate ion concentrations was found to retard the rate of oxidation. nih.gov

In the nitration of aromatic compounds by CAN in acetonitrile, the reaction order with respect to the aromatic substrate suggests a mechanism where the formation of the nitronium ion occurs in the presence of the aromatic compound, which acts as a 'spectator' in this step. copernicus.org

Table 1: Reaction Order in Various CAN-Mediated Reactions

| Substrate Class | Reaction Condition | Order w.r.t. [CAN] | Order w.r.t. [Substrate] | Other Dependencies |

|---|---|---|---|---|

| Alcohols (e.g., Methanol, Ethanol) | Acidic, Acetonitrile-Water | 1 | Michaelis-Menten type | Acid-catalyzed |

| Cyclohexanol | Nitric Acid | 1 | Complex formation indicated | Rate retarded by [H+] and [NO3-] |

| Aromatic Compounds (Nitration) | Acetonitrile | - | Complex dependence | - |

| Alcohols (e.g., n-propanol) | Nitric Acid | 1 | Michaelis-Menten type | Rate retarded by initial [CAN] |

Kinetic Isotope Effect Studies

Kinetic isotope effect (KIE) studies are a powerful tool for probing the mechanism of a chemical reaction by determining the change in reaction rate upon isotopic substitution. In reactions mediated by Cerium(IV) ammonium nitrate, KIEs have provided valuable insights into the nature of bond-breaking and bond-forming steps in the rate-determining step.

A significant solvent kinetic isotope effect (SKIE) has been observed in the hydrolysis of CAN in water. The rate of formation of cerium oxide nanocrystals is approximately an order of magnitude slower in deuterium (B1214612) oxide (D₂O) compared to water (H₂O), with a kH/kD value of around 10. rsc.org This large primary KIE indicates that a proton transfer is the rate-determining step in the conversion of hydroxy bridges to oxo bridges during the crystallization process. rsc.org

In the oxidation of organic substrates, deuterium substitution at a C-H bond that is broken in the rate-determining step typically leads to a primary kinetic isotope effect. For instance, the oxidation of deuterated acetaldehyde (B116499) (CH₃CDO) exhibits a substantial primary KIE, suggesting that the cleavage of the aldehydic C-H bond is involved in the rate-determining step.

Secondary kinetic isotope effects, where the isotopically substituted bond is not broken in the rate-determining step, can also provide mechanistic information. In the side-chain substitution of p-xylene (B151628) with CAN in acetonitrile, a secondary KIE (kH/kD) of 2.3 was observed for the reaction with deuterated p-xylene ([²H₁₀]-p-xylene). This suggests that the proton loss from the intermediate radical cation is at least partially rate-determining.

Table 2: Kinetic Isotope Effects in Reactions Involving CAN

| Reaction | Isotopic Substitution | k_light / k_heavy | Type of KIE | Mechanistic Implication |

|---|---|---|---|---|

| Hydrolysis of CAN to CeO₂ | H₂O / D₂O | ~10 | Primary Solvent KIE | Rate-determining proton transfer |

| Side-chain substitution of p-xylene | C-H / C-D in methyl group | 2.3 | Secondary KIE | Proton loss from radical cation is partially rate-determining |

| Oxidation of Acetaldehyde | CH₃CHO / CH₃CDO | Significant | Primary KIE | Cleavage of aldehydic C-H bond is rate-determining |

Structure-Reactivity Relationships (e.g., Hammett Correlations)

Structure-reactivity relationships, often quantified using the Hammett equation, are instrumental in understanding the electronic effects of substituents on the rate of a chemical reaction. The Hammett equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for a substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that reflects the electronic properties of the substituent, and ρ (rho) is the reaction constant. The sign and magnitude of ρ provide information about the nature of the transition state. A negative ρ value indicates that the reaction is accelerated by electron-donating groups, suggesting the development of a positive charge in the transition state. Conversely, a positive ρ value signifies that the reaction is favored by electron-withdrawing groups, indicating the buildup of negative charge.

In the context of CAN-mediated reactions, Hammett correlations have been employed to elucidate the electronic demands of the oxidation process. For the side-chain oxidation of 5-substituted-1,2,3-trimethylbenzenes, a Hammett plot against σ+ gave a ρ value of -2.0. This negative ρ value suggests that the reaction proceeds through an intermediate with significant positive charge character, consistent with the formation of a radical cation.

Similarly, in the photochemical nitration of a series of styrene (B11656) derivatives with CAN, a reaction constant ρ of -0.97 was obtained. The negative value, although smaller in magnitude, also points to an electrophilic process where electron-donating substituents on the styrene ring stabilize a positively charged intermediate or transition state.

The correlation of reaction rates with Taft's σ* values has also been used to analyze the oxidation of aliphatic aldehydes. The negative reaction constants obtained in these studies suggest a mechanism involving the transfer of a hydride ion.

Table 3: Hammett ρ Values for Various CAN-Mediated Reactions

| Reaction | Substrate Series | ρ (rho) Value | Interpretation |

|---|---|---|---|

| Side-chain oxidation | 5-substituted-1,2,3-trimethylbenzenes | -2.0 | Development of positive charge in the transition state (radical cation intermediate) |

| Photochemical nitration | Substituted styrenes | -0.97 | Electrophilic reaction with positive charge buildup in the transition state |

| Oxidation of aliphatic aldehydes | Series of aliphatic aldehydes | Negative | Favored by electron-donating groups, consistent with hydride transfer |

Photochemical and Electrochemical Activation

Photoinduced Electron Transfer Processes

Cerium(IV) ammonium nitrate is a potent photooxidant, and its reactivity can be significantly enhanced upon absorption of light. The primary event following photoexcitation of CAN is a photoinduced electron transfer (PET) process. In acetonitrile, photoexcitation of CAN is followed by an ultrafast (< 100 fs) intersystem crossing to a triplet excited state. nih.gov This excited state is a much stronger oxidant than the ground state Ce(IV) ion.

The triplet state of the Ce(IV) complex then undergoes an intramolecular electron transfer, leading to the formation of a Ce(III) species and a nitrate radical (NO₃•). nih.gov The characteristic time for the decay of the triplet state to these products is approximately 40 picoseconds. nih.gov This process can be represented as:

[Ce(IV)(NO₃)₆]²⁻ + hν → [*Ce(IV)(NO₃)₆]²⁻ → [Ce(III)(NO₃)₅]²⁻ + NO₃•

The efficiency of this photoinduced electron transfer makes CAN a valuable reagent for initiating radical reactions under mild conditions.

Generation of Reactive Species (e.g., Nitrate Radicals)

The photolysis of Cerium(IV) ammonium nitrate is a well-established method for the generation of nitrate radicals (NO₃•). copernicus.orgresearchgate.net As described in the previous section, the absorption of a photon by the Ce(IV) complex leads to an electron transfer from a nitrate ligand to the cerium center, resulting in the homolytic cleavage of a Ce-O bond and the formation of a nitrate radical and a Ce(III) species. nih.gov

The nitrate radical is a highly reactive species that can participate in a variety of chemical transformations, including addition to alkenes and hydrogen abstraction from organic substrates. The photochemical generation of nitrate radicals from CAN has been utilized in the nitrooxylation of methylbenzenes and the synthesis of 1,2-dinitrate adducts from alkenes.

Recent studies have explored the use of irradiated aqueous solutions of CAN as a novel photolytic source for generating gas-phase nitrate radicals for atmospheric chemistry studies. copernicus.orgcopernicus.orgresearchgate.netresearchgate.net This method allows for the production of NO₃ mixing ratios ranging from parts per billion to parts per million by volume. copernicus.org In addition to nitrate radicals, the irradiation of ceric nitrate mixtures can also produce other reactive nitrogen species (such as NO₂, N₂O₄, N₂O₅, HNO₂, and HNO₄) and reactive oxygen species (including HO₂ and H₂O₂). copernicus.org

An interesting aspect of the photochemistry of CAN in acetonitrile is the partial stabilization of a radical complex, formulated as [(NH₄)₂Ce(III)(NO₃)₅…NO₃•], which has a lifetime of approximately 2 microseconds. nih.gov

Electrochemical Regeneration and Mediated Oxidation

The Ce(IV)/Ce(III) redox couple is electrochemically reversible, which allows for the efficient electrochemical regeneration of the potent Ce(IV) oxidant from the reduced Ce(III) form. This property is the cornerstone of mediated electrochemical oxidation (MEO) processes, where CAN is used as a redox mediator for the destruction of organic pollutants. soton.ac.ukresearchgate.net

Anode: Ce³⁺ → Ce⁴⁺ + e⁻ Bulk Solution: Organic Pollutant + Ce⁴⁺ → Oxidized Products + Ce³⁺

This indirect electrochemical approach offers several advantages over direct electrochemical oxidation, including potentially higher current efficiencies and the ability to treat a wide range of organic compounds. soton.ac.ukresearchgate.net

The efficiency of the electro-regeneration of Ce(IV) depends on several factors, including the anode material, current density, and temperature. Boron-doped diamond (BDD) and platinum (Pt) are commonly used anode materials for this purpose. nih.gov Studies have shown that the Ce(IV) yield on a Pt electrode increases with increasing current density. nih.gov An increase in temperature has also been found to enhance the Ce(IV) yield and the apparent rate constant for Ce(III) oxidation, while decreasing the specific electricity consumption. nih.gov For instance, in the regeneration of a spent Cr-etching solution, a Ce(IV) yield of 81.4% with a current efficiency of 21.8% was achieved at 40 °C on a Pt anode. nih.gov

Applications in Materials Science and Advanced Catalysis

Synthesis of Cerium-Based Nanomaterials

Cerium(III) nitrate (B79036) is a widely utilized cerium source for the synthesis of cerium oxide nanoparticles (nanoceria, CeO₂). The methodologies employed allow for precise control over the material's properties, which are crucial for its subsequent applications.

Various wet-chemical methods are employed to produce nanoceria from cerium(III) nitrate, often using an ammonium-based compound as a precipitating or pH-regulating agent. Common methodologies include precipitation, hydrothermal/solvothermal methods, and thermal decomposition.

Precipitation: This is a straightforward and widely used technique for synthesizing nanoceria. rsc.org It involves the addition of a base, such as ammonium (B1175870) hydroxide (B78521), to an aqueous solution of cerium(III) nitrate hexahydrate to precipitate cerium hydroxide. nih.govcambridge.org Subsequent calcination of the precipitate at elevated temperatures yields crystalline ceria nanoparticles. The simplicity of this method allows for synthesis at room temperature. rsc.org

Hydrothermal/Solvothermal Methods: These techniques involve a chemical reaction in a sealed vessel (autoclave) under high pressure and temperature. rsc.org When water is the solvent, it is termed the hydrothermal method. Using cerium(III) nitrate as the precursor, this method can produce nanoceria with specific shapes, such as nanorods or nanocubes, by controlling parameters like temperature, pH (adjusted with ammonium hydroxide), and reaction time. rsc.org A solvothermal process using a deep eutectic solvent has also been developed for synthesizing nanostructured ceria at low temperatures. rsc.org

Thermal Decomposition: This solvent-free method involves the direct thermal decomposition of a mixture of cerium(III) nitrate hexahydrate and ammonium bicarbonate. rsc.org The mixture is annealed in a furnace to produce small ceria crystals, with one study reporting the formation of 13 nm crystals at temperatures between 200–300 °C. rsc.org

Table 1: Comparison of Nanoceria Synthesis Methodologies Using Cerium(III) Nitrate

| Synthesis Method | Precursors | Key Features | Resulting Particle Size |

| Precipitation | Cerium(III) nitrate hexahydrate, Ammonium hydroxide | Simple, room temperature process, requires calcination. | 3–20 nm nih.govcambridge.org |

| Hydrothermal | Cerium(III) nitrate, Ammonium hydroxide, Surfactants (optional) | High pressure and temperature, allows for shape control. | 5–20 nm nih.govrsc.org |

| Solvothermal | Cerium(III) nitrate, Deionized water, Alcohol, Ammonium hydroxide | Reaction in a non-aqueous solvent at high temperature/pressure. | 4.8–10 nm rsc.org |

| Thermal Decomposition | Cerium(III) nitrate hexahydrate, Ammonium bicarbonate | Solvent-free, involves annealing a precursor mixture. | ~13 nm rsc.org |

The morphology and particle size of nanoceria are critical factors that determine its catalytic activity and other properties. By carefully adjusting synthesis parameters, it is possible to tailor these characteristics.

Effect of pH and Precipitant: The choice of the precipitating agent and the pH of the reaction medium significantly influence particle size and stability. For instance, nanoceria synthesized using ammonium hydroxide as the precipitant tends to have a smaller particle size and better stability compared to those synthesized using sodium hydroxide. researchgate.net Adjusting the pH with ammonia (B1221849) can be used to control the final particle size; an increase in pH towards 12 has been shown to decrease the size of spherical nanoparticles. researchgate.net

Influence of Temperature and Time: In hydrothermal synthesis, temperature and reaction duration are key parameters for controlling morphology. One study demonstrated that using cerium(III) nitrate hexahydrate and sodium hydroxide, nanorods were formed after 6 hours at 100 °C, whereas nanocubes were produced after 24 hours at 180 °C. researchgate.net

Role of Surfactants: Surfactants or capping agents can be introduced during synthesis to control particle growth and prevent agglomeration. The use of polyvinylpyrrolidone (B124986) (PVP) as a surfactant in a hydrothermal method with cerium(III) nitrate hexahydrate yielded spherical nanoparticles in the 5–10 nm range. nih.gov Similarly, Tween 80 has been used in a precipitation method to produce nanoceria with an average size of about 4.5 nm. nih.gov

Functionalization of Surfaces and Coatings

Cerium(III) nitrate is incorporated into advanced coatings, particularly for the protection of metal alloys against corrosion. Its function is twofold: it contributes to the formation of a stable barrier and provides an active "self-healing" capability.

Sol-gel chemistry offers a versatile route to create thin, protective films on metal substrates. Cerium(III) nitrate can be added as a dopant to hybrid organic-inorganic sol-gel coatings. These films are often synthesized from precursors like tetraethylorthosilicate (TEOS) and 3-glycidoxypropyltrimethoxysilane (B1200068) (GPTMS). The addition of cerium(III) nitrate to the sol-gel solution results in the incorporation of cerium ions into the final coating matrix. This process has been investigated for the protection of aluminum alloys such as AA 2024-T3.

The presence of cerium ions, introduced via cerium(III) nitrate, significantly enhances the anti-corrosion performance of coatings.

Active Corrosion Inhibition: Cerium ions act as cathodic inhibitors. In the event of coating damage, the cerium ions can precipitate as cerium oxides/hydroxides at local cathodic sites, suppressing the oxygen reduction reaction and stifling the corrosion process. This active protection is a key advantage over purely barrier-type coatings.

Catalysis in Environmental and Energy Applications

Nanoceria synthesized from cerium(III) nitrate is a highly effective catalyst, primarily due to its oxygen storage capacity (OSC) and the ease with which cerium cycles between its +3 and +4 oxidation states. nih.govnih.gov This redox behavior is central to its catalytic activity in various environmental and energy-related applications.

Environmental Catalysis:

CO Oxidation: Nanoceria is a key component in three-way catalysts used for automotive exhaust treatment. It promotes the oxidation of harmful carbon monoxide (CO) to carbon dioxide (CO₂). wikipedia.org A catalyst comprising platinum oxide on a ceria support derived from the thermal decomposition of cerium(III) nitrate has demonstrated high activity for CO oxidation, even at room temperature. researchgate.net

Soot Oxidation: Ceria-based catalysts are effective for the combustion of diesel soot particles, which is crucial for the regeneration of diesel particulate filters (DPFs). Nanostructured ceria facilitates the oxidation of soot at lower temperatures, improving engine efficiency and reducing harmful emissions. mdpi.com

Volatile Organic Compound (VOC) Abatement: Ceria-based catalysts are also used for the complete oxidation of toxic VOCs. A mesoporous CeMnOx catalyst prepared from a cerium(III) nitrate precursor showed high catalytic activity for toluene (B28343) combustion. researchgate.net

Energy Applications:

Solid Oxide Fuel Cells (SOFCs): Ceria's high oxygen ion conductivity and stability make it a valuable material for components in SOFCs, which are clean and efficient energy conversion devices. cambridge.org

Biofuel Production: Cerium-based catalysts have shown promise in the production of biofuels. For example, cerium(III) phosphotungstate has been synthesized and used as an efficient catalyst for the esterification of fatty acids to produce biodiesel. zastita-materijala.org The high surface area of the catalyst contributes significantly to its high catalytic activity in this process. zastita-materijala.org

Table 2: Catalytic Applications of Ceria Derived from Cerium(III) Nitrate

| Application Area | Catalytic Process | Role of Ceria |

| Environmental | CO Oxidation | Promotes conversion of CO to CO₂ via redox cycle. researchgate.net |

| Environmental | Diesel Soot Combustion | Lowers the ignition temperature of soot particles. mdpi.com |

| Environmental | VOC Abatement | Catalyzes the complete oxidation of volatile organic compounds. researchgate.net |

| Energy | Solid Oxide Fuel Cells | Serves as an electrolyte or electrode material due to high ionic conductivity. cambridge.org |

| Energy | Biodiesel Production | Acts as a solid acid catalyst for the esterification of fatty acids. zastita-materijala.org |

Water Oxidation Catalysis for Renewable Energy

The oxidation of water is a critical reaction for producing renewable fuels, such as hydrogen. In this context, cerium compounds primarily function through the Ce(IV)/Ce(III) redox couple. Ceric ammonium nitrate (CAN), a Ce(IV) salt, is commonly used as a sacrificial chemical oxidant in research to drive water oxidation and test the efficacy of water oxidation catalysts (WOCs). The process involves the reduction of Ce(IV) to Ce(III) as it accepts electrons from the catalytic cycle of water oxidation.

While Ce(IV) acts as the driving force, the development of cerium-based materials as catalysts themselves is an active area of research. These materials, such as cerium-based metal-organic frameworks (MOFs) and doped nickel oxides, leverage the reversible conversion between Ce(III) and Ce(IV) to facilitate the oxygen evolution reaction (OER). For instance, doping nickel oxide (NiOx) with cerium has been shown to significantly enhance OER activity in alkaline media. The synergy between cerium and other metals can create highly active sites for water oxidation. The catalytic mechanism in these materials often involves Ce(III) sites acting as charge compensation or oxygen vacancy locations, which are crucial for the catalytic performance.

Table 1: Performance of a Cerium-Doped Water Oxidation Electrocatalyst

| Catalyst | Application | Key Finding |

|---|---|---|

| NiCeOx–Au | Water Electrolysis (OER) | Delivers 50 mA consistently at 1.5 V over 24 hours of continuous operation when paired with a hydrogen evolution catalyst. |

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with highly reactive radicals, primarily hydroxyl radicals (•OH). Cerium-based materials, particularly cerium oxide (ceria, CeO2), are effective catalysts in AOPs due to their unique redox properties.

The catalytic activity stems from the facile switching between Ce(III) and Ce(IV) oxidation states and the presence of oxygen vacancies on the catalyst surface. This allows ceria to act as a nanozyme, mimicking natural redox enzymes. For example, cerium-based catalysts can activate oxidants like hydrogen peroxide (H2O2) to generate reactive oxygen species that degrade pollutants. The Ce(III) species on the catalyst surface are believed to play a crucial role in enhancing the adsorption of oxygen and promoting the conversion of H2O2 into water, which protects the catalyst and improves its stability and performance.

Research has shown that cerium-based MOFs can be used to selectively degrade pollutants like Congo red dye in the presence of hydrogen peroxide, demonstrating the potential of these materials in targeted water treatment applications.

Catalytic Conversion of Pollutants (e.g., Ammonia Oxidation)

Cerium-based catalysts are highly effective for the selective catalytic oxidation (SCO) of pollutants like ammonia (NH3), a toxic gas that requires removal from industrial effluents. Composite catalysts, particularly those combining copper and cerium oxides, have demonstrated high efficiency in converting ammonia into nitrogen (N2), a harmless byproduct.

These catalysts are often prepared using cerium(III) nitrate as a precursor, which is then converted through processes like co-precipitation and calcination into the active catalytic material containing cerium oxide. The high catalytic activity is attributed to a synergistic effect between copper and cerium, where the redox couple Ce³⁺ + Cu²⁺ ↔ Ce⁴⁺ + Cu⁺ plays a vital role. The cerium component facilitates the redox cycle, enhancing the catalyst's ability to oxidize ammonia at relatively low temperatures.

Studies have shown that the molar ratio of copper to cerium significantly impacts the catalyst's performance. For example, a copper-cerium composite catalyst with a 6:4 molar ratio achieved 99.2% ammonia reduction at 400°C. The addition of cerium to copper-based catalysts has been found to improve not only the conversion of ammonia but also the selectivity towards N2.

Table 2: Performance of Copper-Cerium Composite Catalysts in Ammonia Oxidation

| Catalyst Composition (molar ratio) | Temperature (°C) | Ammonia Conversion (%) | Key Conditions |

|---|---|---|---|

| Copper-Lanthanum-Cerium (7:2:1) | 230 | ~95% | Wet oxidation, 4.0 MPa oxygen pressure. |

| Copper-Cerium (6:4) | 400 | 99.2% | Gas phase SCO, 4% O2 content. |

| Ce/Cu15-Zn-Al-O | 350 | ~100% | Gas phase SCO, 20% O2 content. |

| Ce/Cu5-Zn-Al-O | 350 | >95% | Gas phase SCO, 20% O2 content. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic configuration and predicting the reactivity of cerium(III) ammonium (B1175870) nitrate (B79036). These calculations, often employing methods like Density Functional Theory (DFT), can elucidate the nature of the bonding between the cerium(III) ion, the ammonium cations, and the nitrate anions.

Studies on related Ce(III) aqua ions using DFT have shown that the average Ce³⁺-O bond distances calculated are in close agreement with experimental EXAFS (Extended X-ray Absorption Fine Structure) data, typically matching within 0.04 Å. researchgate.net Such calculations can determine the coordination number and geometry of the cerium center. For the hydrated Ce³⁺ ion, [Ce(H₂O)₉]³⁺ is the identified structure. researchgate.net While specific studies on the electronic structure of solid cerium(III) ammonium nitrate are not widely available, these related studies provide a framework for understanding the interactions within the compound. The calculations would focus on the distribution of electron density, the energies of the molecular orbitals (such as the HOMO and LUMO), and the partial charges on each atom, which are crucial determinants of the compound's reactivity.

Density Functional Theory (DFT) for Mechanistic Modeling

Density Functional Theory (DFT) is a versatile computational method used to model the mechanisms of chemical reactions involving cerium compounds. While specific DFT studies modeling reactions with this compound as the primary subject are limited in publicly available literature, the principles can be inferred from studies on similar systems. For instance, DFT has been used to investigate the decomposition mechanism of ammonium nitrate in the gas phase, identifying multiple reaction channels and their associated energy barriers. researchgate.netresearchgate.net

In the context of this compound, DFT could be employed to model its role in organic synthesis, for example, in nitration reactions. This compound in acetic anhydride (B1165640) has been used as a nitrating agent for aromatic compounds. ethernet.edu.et DFT calculations could model the reaction pathway, identifying key intermediates and transition states. This would involve calculating the energies of reactants, products, and all intermediate structures to map out the potential energy surface of the reaction. Such models can help in understanding the regioselectivity and efficiency of these reactions.

Simulation of Spectroscopic Properties and Reaction Intermediates

Computational simulations are invaluable for interpreting experimental spectra and identifying transient reaction intermediates. For cerium(III) compounds, spectroscopic properties are influenced by the f-electrons of the cerium ion.

Theoretical calculations can predict spectroscopic data, such as vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-Vis spectra). For instance, the Ce-O stretching mode in a Ce³⁺-nitrate glassy state has been measured experimentally at 359 cm⁻¹, which shows excellent agreement with a computed value of 354 cm⁻¹. researchgate.net This demonstrates the accuracy of computational methods in predicting spectroscopic properties.

In reactions where this compound is used, such as in the synthesis of isoxazole (B147169) derivatives, it is believed that reaction intermediates like nitrile oxides are formed. pubcompare.ai Computational modeling can be used to study the stability and electronic structure of such proposed intermediates. pubcompare.ai By calculating their properties, it becomes possible to support or refute mechanistic hypotheses derived from experimental observations.

Interactive Data Table: Calculated and Experimental Properties of Ce(III) Species

| Property | Method | System | Calculated Value | Experimental Value | Reference |

| Ce³⁺-O Bond Distance | DFT | Hydrated Ce³⁺ ion | Matches within 0.04 Å of experimental | Varies with coordination | researchgate.net |

| Ce-O Stretching Mode | DFT | Ce³⁺-nitrate glass | 354 cm⁻¹ | 359 cm⁻¹ | researchgate.net |

Emerging Research Frontiers and Future Perspectives

Development of Sustainable and Recyclable Cerium(IV) Systems

A significant thrust in modern chemistry is the development of environmentally benign and economically viable catalytic systems. For Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), this involves creating systems where the cerium catalyst can be easily recovered and reused. A primary strategy is the heterogenization of CAN by immobilizing it onto solid supports. This approach bridges the gap between homogeneous and heterogeneous catalysis, combining the high reactivity of homogeneous catalysts with the ease of separation of heterogeneous ones.

One promising method involves grafting CAN onto functionalized magnetic nanoparticles. For instance, CAN has been successfully immobilized on linoleic acid-functionalized magnetite (Fe₃O₄) nanoparticles. This magnetic catalyst, Fe₃O₄–LA@CAN, demonstrated high efficiency and was easily recovered using an external magnet, allowing for its reuse in at least ten consecutive reaction cycles without a significant loss of performance. wikipedia.org

Another approach involves the use of polymer supports. A Ce(IV)-impregnated Nafion-K catalyst has been shown to be effective and reusable after simple washing, particularly when used in conjunction with a co-oxidant like sodium bromate (B103136) under acidic conditions. acs.org The development of such recyclable systems is crucial for reducing the environmental footprint and cost of CAN-mediated reactions.

Table 1: Examples of Recyclable Cerium(IV) Catalytic Systems

| Catalyst System | Support Material | Application | Recyclability |

| Fe₃O₄–LA@CAN | Linoleic acid-functionalized magnetite nanoparticles | C3-selective formylation of indoles | At least 10 cycles with minimal loss of activity wikipedia.org |

| Ce(IV)-Nafion-K | Nafion-K polymer | Oxidation of sulfides to sulfoxides | Reusable after washing acs.org |

Design of Novel Cerium(IV) Ammonium Nitrate-Catalyzed Transformations

The strong one-electron oxidizing nature of CAN is continually being exploited to design novel chemical transformations. wikipedia.org Its ability to generate radical and radical cation intermediates opens avenues for new carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.netlehigh.eduacs.org

Recent research has expanded the scope of CAN's applications to include:

Multicomponent Reactions: CAN has proven to be an efficient catalyst for four-component reactions to synthesize densely substituted tetrahydropyridines from simple acyclic starting materials. acs.org This atom-economical approach allows for the rapid construction of complex molecular frameworks.

Synthesis of Heterocycles: CAN catalyzes the one-pot synthesis of various heterocyclic compounds. For example, it facilitates the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol (B119425) and aromatic aldehydes at room temperature. mdpi.com It is also used in the synthesis of quinoxalines in aqueous media, highlighting its utility in green chemistry. rsc.org

Oxidative Coupling and Functionalization: Researchers have developed CAN-mediated methods for the oxidative addition of anions to alkenes and novel carbon-carbon bond-forming reactions leading to dihydrofurans and tetrahydrofurans. nih.govacs.org It is also used for the cleavage of protecting groups, such as para-methoxybenzyl ethers, a crucial step in multi-step organic synthesis. wikipedia.org

These examples underscore the ongoing efforts to harness the unique reactivity of CAN to develop innovative and efficient synthetic methodologies.

Integration with Flow Chemistry and Microreactor Technologies

The integration of CAN-catalyzed reactions with continuous flow chemistry and microreactor technologies represents a significant step towards safer, more efficient, and scalable chemical production. europa.eu Flow chemistry involves pumping reagents through a reactor, offering superior control over reaction parameters like temperature, pressure, and mixing compared to traditional batch processes. europa.euyoutube.com

Advantages of Flow Systems for CAN Reactions:

Enhanced Safety: Many CAN-mediated reactions are highly exothermic. The large surface-area-to-volume ratio of microreactors allows for rapid heat dissipation, mitigating the risk of thermal runaways. europa.euyoutube.com

Improved Efficiency and Yield: The precise control over residence time and stoichiometry in flow reactors can lead to higher yields and purities of the desired products. europa.eu

Scalability: Processes developed in laboratory-scale flow reactors can often be scaled up more readily and safely than batch processes. europa.eu

Cerium(IV)-mediated processes have been successfully implemented in continuous flow reactors for applications such as the destruction of organic pollutants. researchgate.net The development of CAN-based reactions specifically designed for flow systems is an active area of research, promising to make these powerful transformations more amenable to industrial application. researchgate.netyoutube.com

Exploration of New Synergistic Catalytic Systems

Examples of synergistic systems involving CAN include:

Co-oxidant Systems: In certain oxidation reactions, catalytic amounts of CAN can be used in conjunction with a stoichiometric, less expensive co-oxidant. For example, the association of catalytic CAN with N-bromosuccinimide (NBS) provides an efficient reagent for the transformation of aryl epoxides into α-hydroxyarylketones. researchgate.net Similarly, sodium bromate has been used as a co-oxidant with a recyclable Ce(IV)-Nafion-K catalyst. acs.org

Photoredox Catalysis: While distinct from CAN's typical thermal reactions, photoredox catalysis sometimes employs strong stoichiometric oxidants like CAN for comparative studies or in initial mechanistic explorations. wikipedia.org Future research may focus on developing dual catalytic systems where a photocatalyst and a cerium catalyst work in concert to achieve novel reactivity, potentially allowing for the regeneration of the active Ce(IV) species using light.

Microwave-Assisted Synthesis: The combination of CAN with polyethylene (B3416737) glycol (PEG 400) under microwave irradiation has been shown to be an effective protocol for the rapid synthesis of β-amino ketones. nih.gov The microwave energy can accelerate the reaction rates, while the synergistic effect of CAN and the solvent medium enhances the reaction's efficiency.

The exploration of these and other synergistic combinations is a key frontier for expanding the synthetic utility of cerium(IV) ammonium nitrate.

Advanced In Situ Characterization Techniques for Reaction Monitoring

A deep understanding of reaction mechanisms is crucial for optimizing existing reactions and designing new ones. lehigh.edu Advanced in situ characterization techniques, particularly operando spectroscopy, are becoming indispensable tools for monitoring CAN-catalyzed reactions in real-time. wikipedia.orghideninc.com Operando spectroscopy involves performing spectroscopic measurements on the reaction as it occurs under actual working conditions, allowing for the direct correlation of catalyst structure with its activity and selectivity. mdpi.com

Techniques for Monitoring CAN Reactions: